Ethanol, 2,2,2-trichloro-, methanesulfonate
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Overview
Description
Ethanol, 2,2,2-trichloro-, methanesulfonate is a chemical compound with the molecular formula C2H3Cl3O3S. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is also referred to as trichloroethanol methanesulfonate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2,2-trichloro-, methanesulfonate typically involves the reaction of 2,2,2-trichloroethanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CCl3CH2OH+CH3SO2Cl→CCl3CH2OSO2CH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2,2-trichloro-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,2-trichloroethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted trichloroethanol derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and methanesulfonic acid.
Scientific Research Applications
Ethanol, 2,2,2-trichloro-, methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethanol, 2,2,2-trichloro-, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound that lacks the methanesulfonate group.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate esters.
Ethyl Methanesulfonate: Another alkylating agent with similar reactivity.
Uniqueness
Ethanol, 2,2,2-trichloro-, methanesulfonate is unique due to the presence of both the trichloroethanol and methanesulfonate groups. This combination imparts distinct chemical properties, making it useful in specific applications where other compounds may not be as effective.
Properties
CAS No. |
57392-58-2 |
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Molecular Formula |
C3H5Cl3O3S |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl methanesulfonate |
InChI |
InChI=1S/C3H5Cl3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 |
InChI Key |
WSOBLQNNNMEZAF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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